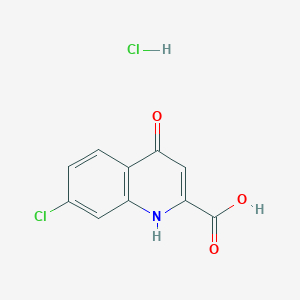
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride is a quinolinemonocarboxylic acid derivative. It is characterized by the presence of a hydroxy group at position 4 and a chlorine atom at position 7 on the quinoline ring. This compound is known for its potent antagonistic activity against the NMDA glutamate receptor, specifically targeting the strychnine-insensitive glycine site .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride typically involves the chlorination of quinoline derivatives. The hydroxy group at the 4th position can be introduced through hydroxylation reactions using reagents like sodium hydroxide or potassium hydroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 7-chloro-4-quinolinone.
Reduction: Formation of 7-chloro-4-aminoquinoline.
Substitution: Formation of 7-methoxy-4-hydroxyquinoline-2-carboxylic acid.
科学的研究の応用
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
作用機序
The compound exerts its effects by antagonizing the NMDA glutamate receptor at the glycine site. This inhibition prevents the activation of the receptor, which is crucial in modulating synaptic plasticity and memory function. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to glutamatergic neurotransmission .
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline-2-carboxylic acid: Lacks the chlorine atom at the 7th position, resulting in different pharmacological properties.
7-Chloroquinoline-2-carboxylic acid: Lacks the hydroxy group at the 4th position, affecting its reactivity and biological activity.
7-Chloro-4-quinolinone: An oxidized form of the compound with different chemical properties.
Uniqueness
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride is unique due to its dual functional groups (hydroxy and chlorine) that confer distinct chemical reactivity and potent NMDA receptor antagonistic activity. This makes it a valuable compound in both synthetic chemistry and pharmacological research .
生物活性
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride is a derivative of quinoline known for its diverse biological activities, particularly its antagonistic effects on the NMDA (N-methyl-D-aspartate) receptor. This compound features a hydroxy group at position 4 and a chlorine atom at position 7, which contribute to its unique pharmacological properties.
Chemical Characteristics
- Molecular Formula : C₁₀H₆ClNO₃
- Molecular Weight : 223.61 g/mol
- CAS Number : 18000-24-3
- Density : 1.549 g/cm³
- Boiling Point : 395ºC at 760 mmHg
This compound acts primarily as an antagonist at the glycine site of the NMDA receptor, inhibiting glutamate reuptake into synaptic vesicles with a Ki value of 0.59 μM. This mechanism is significant in neurological studies, particularly in conditions where glutamate signaling is dysregulated.
Antagonistic Properties
The compound's antagonistic activity against the NMDA receptor has been extensively studied, revealing its potential therapeutic implications in treating various neurological disorders, including schizophrenia and neurodegenerative diseases.
Antimicrobial and Antiviral Activities
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial and antiviral activities. For instance, related compounds have shown effectiveness against various bacterial strains and viral infections, including H5N1 and SARS-CoV-2.
Table 1: Biological Activities of Related Compounds
| Compound | Activity Type | Inhibition (%) | Cytotoxicity (%) | Reference |
|---|---|---|---|---|
| 3-Cl-2-F | Antiviral (H5N1) | 91.2 | 79.3 | |
| 3,4,5-Cl | Antiviral (H5N1) | 9.7 | 2.4 | |
| 7-Chloro-4-hydroxyquinoline | NMDA antagonist | - | - |
Case Studies
- Neurological Studies : In a study focusing on the role of NMDA receptor antagonists in neurological disorders, 7-Chloro-4-hydroxyquinoline exhibited significant effects on neuronal survival under excitotoxic conditions, suggesting its potential in neuroprotection.
- Antimicrobial Efficacy : A comparative analysis showed that derivatives of quinoline, including this compound, demonstrated varying degrees of effectiveness against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics.
Research Findings
Recent investigations have highlighted the compound's potential in:
- Cancer Treatment : The compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 and A549, showing promising results with IC₅₀ values indicating effective anti-proliferative activity.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
特性
IUPAC Name |
7-chloro-4-oxo-1H-quinoline-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3.ClH/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13;/h1-4H,(H,12,13)(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWYELNPNWADJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














